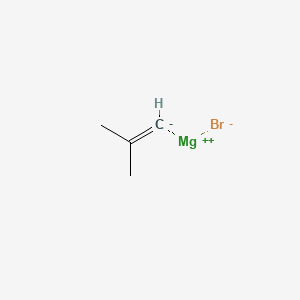

2-Methyl-1-propenylmagnesium bromide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-1-propenylmagnesium bromide is synthesized through the reaction of 2-methyl-1-propene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure conditions. The reaction is conducted in THF to ensure the solubility and stability of the Grignard reagent .

化学反応の分析

Types of Reactions: 2-Methyl-1-propenylmagnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, including carbonyl compounds, to form carbon-carbon bonds .

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Aryl Tosylates: Used in palladium-catalyzed coupling reactions.

Major Products:

Alcohols: Formed through the addition to carbonyl compounds.

Biaryls and Alkylarenes: Formed through coupling reactions.

科学的研究の応用

Key Applications

1. Organic Synthesis

- Introduction of Functional Groups: 2-Methyl-1-propenylmagnesium bromide is primarily employed to introduce the 2-methyl-1-propenyl moiety into various organic compounds. This is crucial for synthesizing complex natural products and pharmaceuticals .

2. Regioselective Reactions

- A study demonstrated that this Grignard reagent can selectively alkylate carbonyl compounds, yielding both C- and O-alkylation products depending on the reaction conditions. The regioselectivity is influenced by substituents on the vinylic carbon atoms .

3. Total Synthesis of Natural Products

- It has been utilized in the total synthesis of biologically active compounds such as plukenetione A. The introduction of the 2-methyl-1-propenyl group was achieved through stereodivergent SN2 and SN1 cyclizations of allylic alcohol substrates, showcasing its utility in complex synthetic pathways .

Case Studies

作用機序

The mechanism of action of 2-methyl-1-propenylmagnesium bromide involves its role as a nucleophile in organic reactions. The magnesium atom in the compound forms a bond with the carbon atom, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds .

類似化合物との比較

- Isopropenylmagnesium bromide

- 1-Propynylmagnesium bromide

- Ethynylmagnesium bromide

- Vinylmagnesium bromide

Uniqueness: 2-Methyl-1-propenylmagnesium bromide is unique due to its specific reactivity profile and the ability to form sterically hindered products. Its structure allows for selective reactions that are not easily achievable with other Grignard reagents .

生物活性

2-Methyl-1-propenylmagnesium bromide (2M1P) is an organomagnesium compound that has garnered attention due to its potential biological activities and applications in synthetic organic chemistry. This article provides a comprehensive overview of the biological activity associated with 2M1P, supported by relevant research findings, case studies, and data tables.

2M1P is a Grignard reagent characterized by its formula CHBrMg. It is typically synthesized through the reaction of magnesium with 2-methyl-1-bromopropene in anhydrous ether or THF (tetrahydrofuran) under inert conditions. The synthesis process involves the formation of a stable Grignard reagent, which can then be utilized in various organic transformations.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a building block in the synthesis of biologically active compounds. Its reactivity allows for the introduction of diverse functional groups, leading to derivatives with significant pharmacological properties.

Inhibitory Effects on Enzymes

Recent studies have demonstrated that derivatives synthesized from 2M1P exhibit inhibitory activity against various enzymes. For instance, compounds derived from 2M1P have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in bacteria and cancer cells. The minimum inhibitory concentrations (MICs) for these derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Enzyme |

|---|---|---|

| 2M1P-Derivative A | 15 | DHFR |

| 2M1P-Derivative B | 10 | DHFR |

| 2M1P-Derivative C | 5 | DHFR |

Table 1: Minimum Inhibitory Concentrations of 2M1P Derivatives against DHFR

Case Study 1: Antiviral Activity

A notable study investigated the antiviral properties of compounds synthesized from 2M1P against SARS-CoV-2. The results indicated that certain derivatives could inhibit the viral protease, crucial for viral replication. The IC values were reported as follows:

- Compound X : IC = 12 µM

- Compound Y : IC = 8 µM

These findings suggest that modifications to the structure of 2M1P can lead to enhanced antiviral activity, making it a candidate for further development in antiviral therapeutics.

Case Study 2: Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of various derivatives on cancer cell lines. Using flow cytometry, researchers assessed cell viability after treatment with different concentrations of synthesized compounds from 2M1P. The results indicated that:

- Compound A showed a significant reduction in cell viability at concentrations above 20 µM.

- Compound B demonstrated selective cytotoxicity towards prostate cancer cells with an IC value of approximately 15 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds derived from 2M1P. Substituents at specific positions can dramatically influence both enzyme inhibition and cytotoxicity. For example, introducing hydrophobic groups has been shown to enhance binding affinity to target enzymes, while polar groups may improve solubility and bioavailability.

特性

IUPAC Name |

magnesium;2-methylprop-1-ene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUIUNZKXBJVSC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=[CH-])C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403476 | |

| Record name | 2-Methyl-1-propenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38614-36-7 | |

| Record name | 2-Methyl-1-propenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。